molecular formula C16H16N6O2 B2795669 1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 569336-56-7

1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2795669
M. Wt: 324.344
InChI Key: CROFQOQAOZPRRJ-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a unique heterocyclic compound . It is also known by alternate names such as 1,3,5-trimethyl-8-(p-tolyl)purino[8,9-c][1,2,4]triazole-2,4-dione, 1,3,5-trimethyl-8-(p-tolyl)purino[8,9-c][1,2,4]triazole-2,4-quinone, and 5,7,9-trimethyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as 1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione, involves the use of 3-amino-1,2,4-triazole . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione is complex, with multiple rings and functional groups. It contains a purine ring, a triazole ring, and a phenyl ring, among others .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives are notable for their wide range of biological activities, which have made them subjects of intense study in drug development. The interest in these compounds spans various therapeutic areas, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral applications. Their ability to serve as scaffolds for the synthesis of new chemical entities is underscored by their presence in several clinically used medicines and those under clinical studies. The patent review by Ferreira et al. (2013) emphasizes the significance of triazole derivatives in the pharmaceutical landscape, highlighting their potential in addressing emerging health challenges, including antibiotic resistance and neglected diseases. This review also underscores the necessity for greener and more sustainable synthesis methods for these compounds, reflecting a broader trend in medicinal chemistry towards environmental consciousness (Ferreira et al., 2013).

Synthesis and Chemical Modeling

The synthesis of triazole derivatives has been a focus of considerable research effort, aiming to develop new compounds with enhanced biological activity. The work by Ohloblina (2022) reviews the synthesis of biologically active 1,2,4-triazole derivatives, noting their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This synthesis research is critical for generating new prototypes to combat diseases, especially those that disproportionately affect vulnerable populations (Ohloblina, 2022).

Eco-friendly Synthesis Approaches

The advancement of eco-friendly synthesis methods for triazoles represents an important direction in research, with methods such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being highlighted for their efficiency and green chemistry credentials. De Souza et al. (2019) provide an overview of eco-friendly CuAAC procedures for synthesizing 1,2,3-triazoles, which is vital for sustainable drug development and industrial application. These methodologies not only offer environmental benefits but also enhance the chemical properties of the synthesized compounds, making them more suitable for drug development (De Souza et al., 2019).

Applications in Antifungal and Antimicrobial Agents

The search for new antifungal and antimicrobial agents is a continuous endeavor in the pharmaceutical industry, driven by the emergence of drug-resistant pathogens. Triazole derivatives, due to their potent biological activities, have been explored as candidates for developing new antifungal and antimicrobial therapies. Kazeminejad et al. (2022) review the antifungal activity of 1,2,4-triazole derivatives, highlighting their potential in creating effective treatments for fungal infections. This research is essential for addressing the limitations of existing antifungal agents, including resistance and toxicity (Kazeminejad et al., 2022).

properties

IUPAC Name

1,3,5-trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-9-5-7-10(8-6-9)12-17-18-15-19(2)11-13(22(12)15)20(3)16(24)21(4)14(11)23/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROFQOQAOZPRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 1214692

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